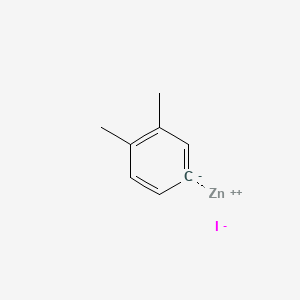
zinc;1,2-dimethylbenzene-5-ide;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;1,2-dimethylbenzene-5-ide;iodide, also known as 3,4-dimethylphenylzinc iodide, is an organozinc compound with the molecular formula C₈H₉IZn. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,2-dimethylbenzene-5-ide;iodide typically involves the reaction of 3,4-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
3,4-dimethylphenyl iodide+Zn→3,4-dimethylphenylzinc iodide
This method ensures the formation of the organozinc compound with high purity and yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and controlled environments ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;1,2-dimethylbenzene-5-ide;iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: The compound is highly reactive in nucleophilic substitution reactions, where it can replace halides or other leaving groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the primary product is often a substituted aromatic compound .
Applications De Recherche Scientifique
Chemistry
In chemistry, zinc;1,2-dimethylbenzene-5-ide;iodide is used as a reagent for the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives and reaction products are often explored for their potential biological activities. Research into these areas is ongoing, with a focus on developing new pharmaceuticals and bioactive compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in organic synthesis makes it a crucial component in the manufacturing of various chemical products .
Mécanisme D'action
The mechanism by which zinc;1,2-dimethylbenzene-5-ide;iodide exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. The zinc atom acts as a Lewis acid, coordinating with the reactants and stabilizing transition states. This coordination enhances the reactivity of the compound and allows for efficient bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc iodide (ZnI₂): A simple inorganic compound used in various applications, including as a catalyst and in radiography.
3,4-Dimethylphenylzinc chloride: Another organozinc compound with similar reactivity but different halide component.
Uniqueness
Zinc;1,2-dimethylbenzene-5-ide;iodide is unique due to its specific structure, which imparts distinct reactivity patterns compared to other organozinc compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.
Propriétés
Formule moléculaire |
C8H9IZn |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
zinc;1,2-dimethylbenzene-5-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
VNMVACXRZXUZIP-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=[C-]C=C1)C.[Zn+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



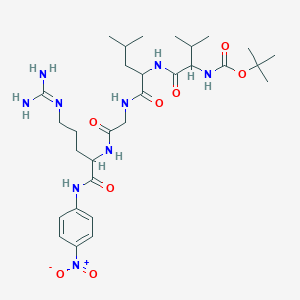
![N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine](/img/structure/B15094152.png)
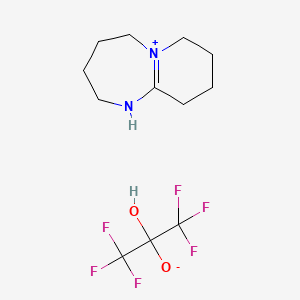
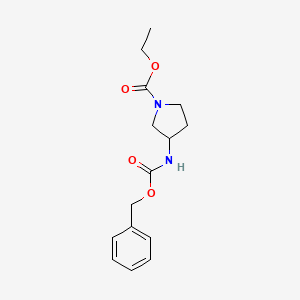
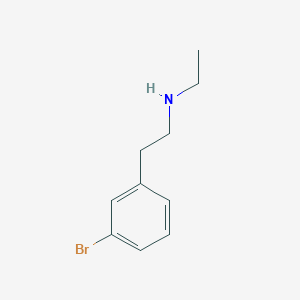

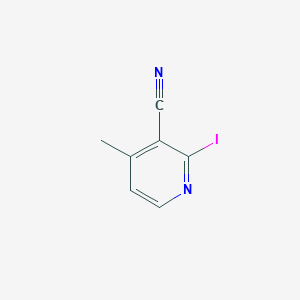

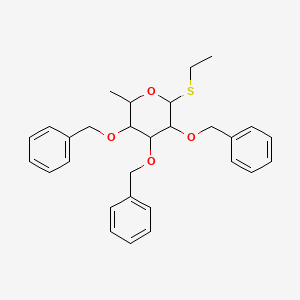

![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
![1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15094202.png)
![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)
